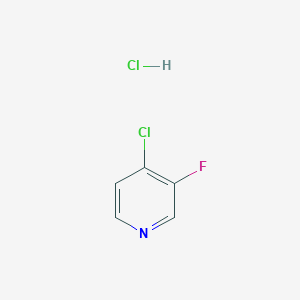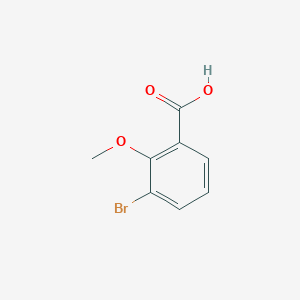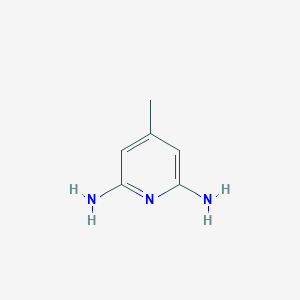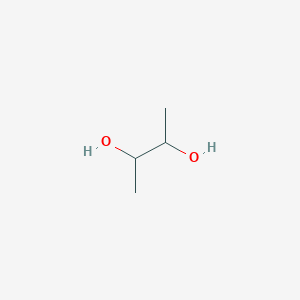
(-)-Pulegone
Overview
Description
(-)-Pulegone: is a naturally occurring organic compound classified as a monoterpene. It is found in various essential oils, particularly in pennyroyal oil, and is known for its minty aroma. This compound has been widely studied for its diverse applications in flavoring, fragrance, and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Menthone: One common method for synthesizing (-)-Pulegone involves the oxidation of menthone using oxidizing agents such as selenium dioxide or chromic acid.
Isomerization of Isopulegone: Another method includes the isomerization of isopulegone under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources like pennyroyal oil, followed by purification processes such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Pulegone can undergo oxidation reactions to form compounds like menthofuran and piperitenone.
Reduction: Reduction of this compound can yield menthone and isomenthone.
Substitution: It can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products:
Oxidation Products: Menthofuran, piperitenone.
Reduction Products: Menthone, isomenthone.
Substitution Products: Halogenated pulegone derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Other Compounds: (-)-Pulegone is used as a starting material for the synthesis of various other organic compounds, including menthol and thymol.
Biology:
Insect Repellent: It has been studied for its insect repellent properties, particularly against mosquitoes and other pests.
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial activity against a range of bacteria and fungi.
Medicine:
Analgesic Properties: this compound has been investigated for its potential analgesic (pain-relieving) effects.
Anti-inflammatory Effects: Studies suggest that it may have anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Industry:
Flavoring Agent: Widely used in the food and beverage industry as a flavoring agent due to its minty aroma.
Fragrance: Utilized in the fragrance industry for its pleasant scent in perfumes and cosmetics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (-)-Pulegone is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission.
Receptor Interaction: It may interact with specific receptors in the body, contributing to its analgesic and anti-inflammatory effects.
Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress pathways, which could be linked to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Menthone: Similar in structure but differs in its oxidation state.
Isopulegone: An isomer of (-)-Pulegone with different spatial arrangement.
Menthofuran: An oxidation product of this compound with distinct chemical properties.
Uniqueness:
Aroma: this compound’s distinct minty aroma sets it apart from its similar compounds.
Biological Activity: Its unique combination of antimicrobial, analgesic, and anti-inflammatory properties makes it a versatile compound in various applications.
Properties
IUPAC Name |
(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317958 | |
| Record name | (-)-Pulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-90-0 | |
| Record name | (-)-Pulegone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulegone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pulegone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Pulegone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PULEGONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7Z89M60H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




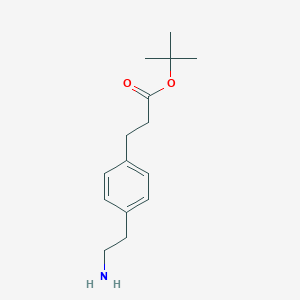

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
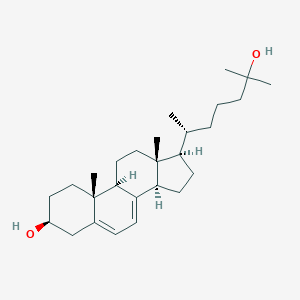
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
